Tallysomycin S10B

Description

Structural Analogies with Bleomycin (B88199) (BLM) and Related Glycopeptides

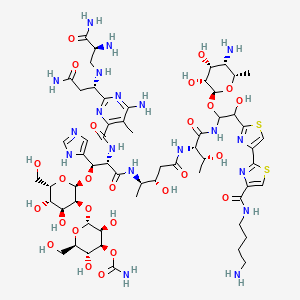

The structure of Tallysomycin (B1496223) S10B shares a significant degree of homology with bleomycin (BLM). Both are comprised of a core peptide backbone that serves as a scaffold for several functional domains essential for their activity. acs.org

Key Shared Structural Domains:

Metal-Binding Domain: This region is highly conserved across the bleomycin and tallysomycin families. acs.org It consists of a pyrimidoblamic acid moiety and a β-hydroxy histidine residue, which together coordinate a metal ion (like Fe(II) or Cu(II)) necessary for the generation of DNA-cleaving reactive oxygen species. acs.orgnih.gov

DNA-Binding Domain: This domain includes a bithiazole moiety and a terminal amine tail, which work in concert to bind to DNA, primarily through intercalation of the bithiazole rings between base pairs. acs.orgnih.gov

Linker Region: A flexible linker connects the metal-binding and DNA-binding domains, providing the necessary conformational freedom for the molecule to interact effectively with its DNA target. nih.gov

The fundamental framework of these domains is a defining feature of this class of glycopeptide antibiotics, including related compounds like phleomycins and zorbamycin (B576740). acs.org The conservation of the metal-binding domain, in particular, underscores its critical role in the shared mechanism of action. acs.org

Structural Analogies with Bleomycin (BLM) and Related Glycopeptides

Key Structural Differentiations from Other Bleomycin Congeners

Despite the significant structural similarities, Tallysomycin S10B possesses distinct features that differentiate it from bleomycin and other tallysomycin congeners. These differences are primarily located in the carbohydrate moiety and the terminal amine side chain.

The most notable distinction between the tallysomycins and bleomycins is the presence of an additional sugar, 4-amino-4,6-dideoxy-L-talose, attached to the β-hydroxyhistidine moiety in the linker region of tallysomycins. mdpi.comnih.gov This unique sugar, known as tallysose, is absent in the bleomycin family. mdpi.com

This compound is specifically distinguished from other major tallysomycins, such as Tallysomycin A and B, by its terminal amine group. While Tallysomycin A and B contain spermidine (B129725) in this position, this compound incorporates a 1,4-diaminobutane (B46682) (putrescine) moiety. nih.govjst.go.jp This alteration is a result of precursor-directed biosynthesis. nih.gov

| Feature | Bleomycin A2 | Tallysomycin A | This compound |

| Core Structure | Bleomycinic Acid | Tallysomycinic Acid | Tallysomycinic Acid |

| Additional Sugar | None | 4-amino-4,6-dideoxy-L-talose | 4-amino-4,6-dideoxy-L-talose |

| Terminal Amine | (3-aminopropyl)dimethylsulfonium | Spermidine | 1,4-Diaminobutane |

Properties

CAS No. |

76069-32-4 |

|---|---|

Molecular Formula |

C59H91N19O26S2 |

Molecular Weight |

1546.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-(4-aminobutylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C59H91N19O26S2/c1-18-33(75-48(77-46(18)64)23(9-30(62)83)69-11-22(61)47(65)92)50(94)76-35(43(24-12-67-17-70-24)101-58-45(39(88)36(85)28(13-79)100-58)102-57-41(90)44(103-59(66)97)37(86)29(14-80)99-57)52(96)71-19(2)27(82)10-31(84)74-34(20(3)81)51(95)78-53(104-56-40(89)38(87)32(63)21(4)98-56)42(91)55-73-26(16-106-55)54-72-25(15-105-54)49(93)68-8-6-5-7-60/h12,15-17,19-23,27-29,32,34-45,53,56-58,69,79-82,85-91H,5-11,13-14,60-61,63H2,1-4H3,(H2,62,83)(H2,65,92)(H2,66,97)(H,67,70)(H,68,93)(H,71,96)(H,74,84)(H,76,94)(H,78,95)(H2,64,75,77)/t19-,20-,21+,22+,23+,27+,28+,29-,32-,34+,35+,36-,37-,38-,39+,40-,41+,42?,43+,44+,45+,53?,56+,57-,58+/m1/s1 |

InChI Key |

MCUABSGWIRKSSZ-IZQRLZLVSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCCN)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

Origin of Product |

United States |

Historical Perspective of Tallysomycin Discovery and Research Focus

Initial Identification and Isolation of Tallysomycin (B1496223) Complex

The tallysomycin antibiotic complex was first discovered and isolated from the fermentation broth of the actinomycete Streptoalloteichus hindustanicus (strain E465-94, ATCC 31158). jst.go.jpdntb.gov.ua Initial research in the late 1970s identified tallysomycin as a new antitumor antibiotic complex closely related to bleomycin (B88199). jst.go.jp The producing organism was found to co-produce the tallysomycin complex along with nebramycins. jst.go.jp The initial isolation process involved separating the complex from the culture broth using resin chromatography. nih.govjst.go.jp This complex was found to be a mixture of several related components, principally Tallysomycin A and Tallysomycin B, which differ in their peptide chains. jst.go.jp

Characterization of the Tallysomycin Biosynthetic Gene Cluster (tlm cluster)

Selection and Characterization of Tallysomycin S10B Derivative

This compound emerged not from direct isolation of the natural complex, but as a biosynthetic derivative. nih.gov It was produced through a process known as precursor-directed biosynthesis, where the fermentation of Streptoalloteichus hindustanicus was supplemented with a specific precursor amine. nih.gov By feeding 1,4-diaminobutane (B46682) to the culture, researchers induced the organism to incorporate this amine into the tallysomycin structure in place of the natural spermidine (B129725) moiety found in Tallysomycin B. nih.gov

The resulting compound, this compound, was then isolated and characterized. Its structure was confirmed using carbon-13 NMR spectroscopy. nih.gov Subsequent research focused on this compound due to its promising antitumor activity, which was found to be comparable or, in some tumor models, greater than that of bleomycin. nih.gov This made it a compound of significant interest for further preclinical evaluation. nih.govnih.gov

Molecular Mechanism of Action of Tallysomycin S10b

Nucleic Acid Interaction and Cleavage Mechanisms

The primary mechanism of action for Tallysomycin (B1496223) S10B involves binding to nucleic acids and inducing strand breaks. nih.govmdpi.com This process is not passive but is a dynamic, sequence-selective chemical reaction that disrupts the integrity of the genetic material. nih.gov The molecular structure of Tallysomycin S10B can be conceptually divided into distinct functional domains: a metal-binding domain, a DNA-binding domain, and a linker region that connects them. nih.govnih.govnih.gov This modular architecture allows the molecule to first bind to the nucleic acid and then position its reactive center to initiate cleavage.

Metal-Dependent Oxidative DNA Cleavage

The DNA cleaving activity of this compound is critically dependent on the presence of a metal cofactor and molecular oxygen. nih.govnih.gov The mechanism is analogous to that of other bleomycins, involving the formation of a complex with a transition metal, typically iron (Fe²⁺). nih.govnih.gov The N-terminal region of the molecule, which includes the pyrimidoblamic acid and β-hydroxyhistidine moieties, constitutes the metal-binding domain. nih.govnih.gov This domain chelates the Fe²⁺ ion, which then reacts with molecular oxygen (O₂) to form an "activated" complex. mdpi.comportlandpress.com This activated species, a potent oxidizing agent, is responsible for the subsequent DNA damage. mdpi.comresearchgate.net The process involves the generation of reactive oxygen species, such as superoxide (B77818) or hydroxyl radicals, which attack the deoxyribose backbone of DNA. mdpi.comresearchgate.net This chemical assault ultimately leads to the scission of the DNA strand. mdpi.com

Induction of Double-Strand DNA Breaks and Fragmentation Patterns

The oxidative attack initiated by this compound results in both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs). nih.govmdpi.com DSBs are considered particularly significant for the biological activity of this class of compounds. mdpi.com The process of DNA cleavage can be visualized using plasmid DNA relaxation assays. In these experiments, supercoiled plasmid DNA (Form I) is first nicked by an SSB, causing it to unwind into a relaxed, open-circular form (Form II). nih.govnih.gov Subsequent cleavage on the opposite strand in close proximity results in a DSB, converting the circular plasmid into a linearized form (Form III). nih.govnih.gov

The efficiency of this compound in inducing these breaks has been compared to other members of the bleomycin (B88199) family. For instance, studies comparing various analogs demonstrate their ability to produce both relaxed and linearized plasmid DNA, confirming the induction of both SSBs and DSBs. nih.gov

Sequence and Site Specificity of DNA Fragmentation by this compound

The DNA cleavage mediated by this compound is not random but exhibits sequence specificity. Research has shown that, like Bleomycin A2, this compound preferentially cleaves DNA at 5'-GpC-3' and 5'-GpT-3' sequences. This suggests that the core mechanism of sequence recognition is conserved between these analogs.

Influence of DNA Topology on Cleavage Specificity

The three-dimensional structure, or topology, of DNA plays a significant role in modulating the site and sequence specificity of cleavage by this compound and related compounds. acs.org The DNA-binding domain of the molecule, which includes the bithiazole tail, interacts with the minor groove of the DNA helix. nih.gov The accessibility of preferred cleavage sites and the stability of the drug-DNA complex can be influenced by the DNA's conformational state, such as whether it is in a relaxed linear form or a more compact, supercoiled state. Changes in DNA topology can alter the width of the grooves and the local helical parameters, thereby affecting how this compound binds and where it most effectively executes cleavage.

RNA Interaction and Degradation

While the interaction with DNA has been the primary focus of research, it is now established that this compound and the broader bleomycin family also mediate the oxidative degradation of RNA. nih.govacs.orgmdpi.com This finding suggests that RNA may be another important cellular target for this class of compounds. acs.orgresearchgate.net The mechanism of RNA cleavage is believed to be similar to that of DNA, involving metal-dependent oxidation. nih.govresearchgate.net

Oxidative Degradation of Cellular RNA Species

This compound can cause the oxidative degradation of various cellular RNA molecules. nih.govresearchgate.net The activated metal complex generates reactive oxygen species that can attack the ribose backbone or the bases of RNA. mdpi.com Research on bleomycins has shown that this cleavage is selective and can depend on the secondary and tertiary structure of the RNA substrate. mdpi.comresearchgate.net All major classes of cellular RNA have been shown to be susceptible to degradation by bleomycin-Fe(II) complexes. researchgate.net This damage to RNA can disrupt cellular processes by interfering with protein synthesis and other regulatory functions of RNA molecules. The single-stranded nature of many RNA molecules and their location in the cell may make them particularly vulnerable to this type of oxidative damage. mdpi.com

Role of Molecular Oxygen and Metal Chelation in Catalytic Activity

The biological activity of this compound is fundamentally dependent on its ability to chelate specific metal ions and interact with molecular oxygen. This interaction facilitates a series of redox reactions that empower the molecule to induce oxidative damage to DNA. The mechanism is not a simple stoichiometric reaction but a catalytic process where the drug-metal complex acts as a potent oxidizing agent.

The structure of this compound contains a distinct N-terminal metal-chelating domain, which includes pyrimidoblamic acid and β-hydroxyhistidine moieties. nih.gov This domain is responsible for coordinating with transition metals such as iron (Fe) or copper (Cu). nih.govresearchgate.net The chelation of a metal ion, typically in its reduced state (e.g., Fe(II)), is the prerequisite for the subsequent activation of molecular oxygen. nih.govresearchgate.net Once the metal is bound, the resulting this compound-metal complex can bind O₂, forming a ternary complex. This complex undergoes reduction to generate a highly reactive species, often described as an activated oxygen species or a metal-peroxo intermediate, which is ultimately responsible for the oxidative cleavage of DNA. nih.govnih.gov This entire process underscores the indispensable roles of both the metal cofactor and molecular oxygen in mediating the molecule's action.

Enzyme-like Catalytic Effects and Drug Regeneration Cycle

The mechanism of this compound exhibits characteristics that are analogous to enzyme catalysis. frontiersin.orgcsic.es Rather than being consumed in a single DNA-cleavage event, the molecule can theoretically cycle through the process multiple times, a feature described as a catalyst-like effect. researchgate.net This enzyme-like behavior enhances its potency, allowing a single molecule to facilitate multiple instances of DNA damage.

The catalytic cycle can be conceptualized as follows:

Chelation: A molecule of metal-free this compound binds a reduced transition metal ion, such as Fe(II).

Oxygen Activation: The resulting [this compound-Fe(II)] complex binds molecular oxygen (O₂). This ternary complex is then reduced by a one-electron reductant, leading to the formation of a potent oxidizing species, the "activated Tallysomycin."

Substrate Oxidation (DNA Cleavage): The activated complex proceeds to abstract a hydrogen atom from the deoxyribose backbone of DNA, initiating a cascade that results in strand scission. mdpi.comjst.go.jp

Regeneration: Following the oxidation of the DNA strand, the iron is left in an oxidized state (Fe(III)). For the this compound molecule to participate in another round of cleavage, the Fe(III) must be released and the drug must chelate a new Fe(II) ion, or the bound Fe(III) must be reduced back to Fe(II). This regeneration allows the drug to re-enter the catalytic cycle.

This cyclical process, where the drug molecule is regenerated to participate in further reactions, is a hallmark of its enzyme-like catalytic nature. The efficiency of this cycle is influenced by the availability of reducing agents and metal ions within the cellular environment.

Data Tables

Table 1: Components of the this compound Catalytic Cycle

| Component | Role in the Catalytic Cycle |

| This compound | The core molecule that acts as a ligand, chelating the metal ion and providing the structural framework for the reaction. |

| Transition Metal (e.g., Fe(II)) | The catalytic center that binds to both this compound and molecular oxygen, facilitating the redox reactions. |

| **Molecular Oxygen (O₂) ** | The oxidizing agent that is "activated" by the metal-drug complex to become a reactive species. |

| Reducing Agent | Provides the electron necessary to convert the initial ternary complex into the final activated, DNA-cleaving species. |

| DNA | The substrate that is oxidatively cleaved by the activated this compound-metal complex. |

Structure Activity Relationship Sar Studies of Tallysomycin S10b and Its Analogs

Elucidation of Structural Determinants for Biological Activity

Influence of the C-Terminal Amine Moiety

The C-terminal amine substituent of the bleomycin-tallysomycin family is a crucial determinant of their DNA binding affinity and, consequently, their biological activity. Tallysomycin (B1496223) S10B is distinguished by its 1,4-diaminobutane (B46682) terminal amine moiety. nih.gov Studies involving the synthesis and evaluation of various deglycobleomycin (B1238005) analogs with different polyamine side chains at the C-terminus have revealed that the length and nature of this polyamine chain can influence the potency of DNA cleavage. acs.org While the length of the polyamine side chain in free deglycobleomycin analogs showed a limited effect on DNA cleavage potency, the linker connecting the molecule to a solid support in resin-bound analogs had a more substantial impact on the efficiency of DNA cleavage. acs.org The biological activities of bleomycin (B88199) analogs are significantly dependent on the C-terminal amine, with modifications to this moiety impacting not only antitumor activity but also toxic side effects like pulmonary toxicity. nih.gov

Significance of Sugar Moieties (e.g., Talose)

The carbohydrate domain of Tallysomycin S10B, which includes a unique 4-amino-4,6-dideoxy-L-talose sugar in addition to the disaccharide common to bleomycins, plays a multifaceted role in its biological profile. nih.gov This additional talose sugar, located near the bithiazole tail, is a key feature that distinguishes tallysomycins from bleomycins and contributes to a different site-specificity for DNA fragmentation. The sugar moieties are speculated to be involved in cellular recognition and uptake. nih.gov The importance of the carbohydrate domain is underscored by the observation that deglyco-bleomycins are considerably less effective at mediating DNA cleavage. nih.gov Engineered analogs with altered sugar moieties have provided further clarity. For instance, the creation of a hybrid molecule, 6'-deoxy-TLM H-1, which combines the Tallysomycin A C-terminal amine with a different disaccharide, has offered new insights into the SAR of this family of compounds. nih.govresearchgate.net Studies on engineered bleomycin analogs have also highlighted the role of the disaccharide moiety in fine-tuning the DNA cleavage activity. researchgate.net

Contribution of the Bithiazole and Aminoethylbithiazole Domains

The bithiazole portion of this compound is a critical anchor for its interaction with DNA. This planar aromatic system is believed to intercalate into the DNA double helix, a key step in the sequence-specific recognition and subsequent cleavage process. The bithiazole moiety, along with the C-terminal amine, provides the majority of the binding affinity to DNA and contributes to the selectivity of polynucleotide recognition. nih.gov The structural integrity of this domain is so crucial that even minor modifications can lead to a severe reduction in the ability of the drug to mediate DNA cleavage. nih.gov While Tallysomycins and Bleomycins share the bithiazole unit, other related compounds like phleomycins and zorbamycin (B576740) possess a thiazolinylthiazole unit, highlighting the structural diversity within this family of antibiotics. nih.gov

Table 1: Structure-Activity Relationship Insights for Tallysomycin and Bleomycin Analogs

| Compound/Analog | Structural Modification | Key Finding on Biological Activity | Reference(s) |

| This compound | Contains a 1,4-diaminobutane terminal amine. | The C-terminal amine is a key determinant of activity. | nih.gov |

| Deglycobleomycin Analogs | Variation in the length of the C-terminal polyamine side chain. | Limited effect of polyamine chain length on DNA cleavage potency in free analogs. | acs.org |

| 6'-deoxy-TLM H-1 | Hybrid of Tallysomycin A C-terminal amine and a zorbamycin disaccharide. | Demonstrates that modifications to the sugar moiety can significantly alter DNA cleavage activity. | nih.govresearchgate.net |

| Deglyco-bleomycins | Complete removal of the sugar moieties. | Significantly less effective at mediating DNA cleavage compared to the glycosylated forms. | nih.gov |

| Bleomycin Analogs | Modifications to the bithiazole moiety. | Tinkering with the bithiazole domain severely reduces DNA cleavage ability. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

To move beyond qualitative descriptions and establish predictive models, researchers employ quantitative structure-activity relationship (QSAR) studies. These computational techniques aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities.

Computational Approaches in Correlating Structure and Biological Activity

While specific 3D-QSAR studies exclusively focused on this compound are not widely published, the methodologies are well-established and have been applied to other complex natural products, including other glycopeptide antibiotics. researchgate.net Computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this domain. mdpi.com

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a quantitative model by relating the biological activity of a set of molecules to their steric and electrostatic fields. The molecules are aligned in 3D space, and the interaction energies with a probe atom are calculated at various grid points surrounding the molecules. These energy values are then used as descriptors in a partial least squares (PLS) analysis to derive a predictive equation.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing activity.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iku.edu.trnih.gov In the context of this compound, molecular docking can be used to simulate its interaction with DNA, providing insights into the specific binding modes and the energetic contributions of different structural components to the stability of the drug-DNA complex. mdpi.comderpharmachemica.com These theoretical binding affinities can then be used as descriptors in QSAR models.

Table 2: Conceptual Framework of a 3D-QSAR Study for Tallysomycin Analogs

| Step | Description | Key Considerations for this compound |

| 1. Dataset Selection | A series of structurally related Tallysomycin or bleomycin analogs with known biological activities (e.g., IC50 for DNA cleavage or cytotoxicity) is compiled. | The dataset should have significant structural diversity, particularly in the C-terminal amine, sugar moieties, and bithiazole region. |

| 2. Molecular Modeling and Alignment | 3D structures of all analogs are generated and aligned based on a common scaffold. | Proper alignment is critical for the validity of the model. For Tallysomycins, alignment could be based on the core glycopeptide structure. |

| 3. Descriptor Calculation (CoMFA/CoMSIA) | Steric, electrostatic, and other relevant molecular fields are calculated around the aligned molecules. | The choice of fields (descriptors) will depend on the expected nature of the drug-DNA interaction (e.g., electrostatic for the amine tail, steric for the overall shape). |

| 4. Statistical Analysis (PLS) | Partial Least Squares (PLS) regression is used to build a mathematical model correlating the calculated descriptors with the biological activity data. | The model is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). |

| 5. Model Interpretation and Prediction | The resulting QSAR model is visualized as contour maps, indicating regions where modifications would likely increase or decrease activity. The model can then be used to predict the activity of new, unsynthesized analogs. | The contour maps would guide the design of novel Tallysomycin analogs with potentially enhanced potency and selectivity. |

Analog-Specific SAR Insights from Engineered Compounds

The advent of combinatorial biosynthesis and genetic engineering has opened up new avenues for creating novel bleomycin and tallysomycin analogs that would be difficult to produce through traditional chemical synthesis. nih.govresearchgate.net These engineered compounds provide invaluable tools for dissecting the SAR of the parent molecules.

The creation of hybrid molecules, such as the aforementioned 6'-deoxy-TLM H-1, allows for the "swapping" of domains between different members of the bleomycin family. nih.govresearchgate.net By evaluating the DNA cleavage activity of such hybrids, researchers can directly assess the contribution of specific structural elements. For example, comparing the activity of 6'-deoxy-TLM H-1 with Tallysomycin H-1 and Bleomycin A2 reveals the distinct roles of the desmethyl-BLM aglycone, the Tallysomycin A C-terminal amine, and the zorbamycin disaccharide in DNA cleavage. researchgate.net

Furthermore, the engineered production of analogs with targeted modifications, such as the deoxygenation of a specific sugar residue, has provided crucial information. For instance, studies on 6'-deoxy-bleomycin Z have shown that a subtle change in the sugar moiety can significantly attenuate pulmonary toxicity without compromising antitumor activity, highlighting the potential to engineer safer and more effective drugs. nih.gov These findings underscore the power of biosynthetic engineering in generating novel analogs that not only expand our understanding of SAR but also hold promise for the development of improved therapeutic agents.

Evaluation of DNA Cleavage Activities of 6'-deoxy-Tallysomycin H-1 and Other Analogs

The DNA cleavage efficiency of tallysomycin analogs is a primary indicator of their potential anticancer activity. Studies have focused on modifying the carbohydrate moiety of the parent structure to investigate its role in DNA interaction and degradation. One such analog, 6'-deoxy-Tallysomycin H-1, was engineered to understand the contribution of the sugar domain to the molecule's DNA-cleaving function. researchgate.net

Plasmid relaxation assays are commonly employed to assess the DNA cleavage activity of these compounds. In these assays, the conversion of supercoiled plasmid DNA (Form I) to relaxed open-circular (Form II) and linearized (Form III) forms indicates single- and double-strand DNA breaks, respectively. nih.gov Comparative studies have shown that modifications to the sugar portion of the molecule can significantly impact its DNA cleavage efficiency.

Research involving 6'-deoxy-Tallysomycin H-1, a hybrid metabolite, has provided valuable insights. nih.gov This analog incorporates the 22-desmethyl-bleomycin aglycone, the tallysomycin A C-terminal amine, and a zorbamycin disaccharide. nih.gov When its DNA cleavage activity was compared to its parent compound, Tallysomycin H-1, and the well-known Bleomycin A2, distinct differences were observed. The effective concentration required to achieve 50% DNA cleavage (EC50) was determined for these compounds, revealing that the 6'-deoxy modification in 6'-deoxy-Tallysomycin H-1 led to an improved DNA cleavage activity compared to Tallysomycin H-1. researchgate.net Specifically, at a concentration of 1.0 µM, 6'-deoxy-Tallysomycin H-1 was able to nearly complete the cleavage of supercoiled DNA. researchgate.net

| Compound | Effective Concentration for 50% DNA Cleavage (EC50) (µM) |

|---|---|

| 6'-deoxy-Tallysomycin H-1 | 0.74 |

| Tallysomycin H-1 | 1.14 |

The data in this table is sourced from a study evaluating the DNA cleavage activities of engineered tallysomycin analogs. researchgate.net

These findings underscore the importance of the carbohydrate moiety in modulating the DNA cleavage activity of tallysomycin analogs. The removal of the 6'-hydroxyl group from the gulose sugar of Tallysomycin H-1 appears to enhance its ability to break down DNA, suggesting a path for the rational design of more potent bleomycin-family anticancer agents. researchgate.net

Comparative Analysis of Antiproliferative Potency of Derivatives in Cell Lines

The antiproliferative potency of this compound and its derivatives against various cancer cell lines provides a direct measure of their potential therapeutic efficacy. These studies often involve determining the concentration of the compound required to inhibit cell growth by 50% (IC50). Such comparative analyses help to establish the structure-activity relationships that govern the cytotoxicity of these molecules.

One study investigated the antiproliferative effects of Fluoromycin, a fluorescein-labeled derivative of this compound, in comparison to this compound, Bleomycin A2, and the lipophilic bleomycin analog, Liblomycin. The experiments were conducted on the human squamous carcinoma cell line A-253, a bleomycin-sensitive line, and its bleomycin-resistant subclone, C-10E, as well as a partially revertant cell population, C-10E ND.

The results indicated that while Fluoromycin was less potent than this compound and Bleomycin A2 in the sensitive A-253 cells, its potency was comparable to that of Liblomycin. Notably, the resistant C-10E cells showed significant cross-resistance to Fluoromycin, suggesting a common mechanism of resistance with Bleomycin A2 and this compound. The partially revertant C-10E ND cells regained sensitivity to all the tested compounds.

| Compound | Cell Line | Antiproliferative Potency (IC50) |

|---|---|---|

| Fluoromycin | A-253 | Less potent than BLM A2 or TLM S10b |

| C-10E | 50-fold resistant compared to A-253 | |

| C-10E ND | Regained sensitivity | |

| This compound | A-253 | More potent than Fluoromycin |

| C-10E | 40- to 50-fold resistance | |

| C-10E ND | Regained sensitivity | |

| Bleomycin A2 | A-253 | More potent than Fluoromycin |

| C-10E | 40- to 50-fold resistance | |

| C-10E ND | Regained sensitivity | |

| Liblomycin | A-253 | Similar potency to Fluoromycin |

This table summarizes the comparative antiproliferative potency of this compound and its analogs in different cell lines. The data is based on a study evaluating a novel fluorescent derivative.

These findings highlight how chemical modifications to the this compound structure can alter its antiproliferative activity and its susceptibility to cellular resistance mechanisms. The development of fluorescent derivatives like Fluoromycin also provides valuable tools for studying the intracellular uptake and distribution of these drugs, which can further inform the design of more effective cancer chemotherapeutics.

Mechanisms of Resistance to Tallysomycin S10b

Cellular and Microbial Resistance Pathways

Resistance to Tallysomycin (B1496223) S10B is observed both in susceptible cell lines that acquire resistance and in the organism that naturally produces it.

The acquisition of resistance to Tallysomycin S10B has been observed in cell lines with induced resistance to the structurally related compound, bleomycin (B88199) (BLM). Studies on bleomycin-resistant variants provide insights into the potential mechanisms of acquired resistance to this compound.

A notable example is the human head and neck squamous carcinoma cell line, A-253, and its bleomycin-resistant clone, C-10E. The C-10E cell line, which exhibits a 40- to 50-fold resistance to bleomycin A2, also demonstrates a similar level of cross-resistance to this compound. researchgate.net Research suggests that a primary mechanism for this acquired resistance is a reduction in cellular drug accumulation. researchgate.net In these resistant cells, there is lower intracellular fluorescence observed when using a fluorescently labeled derivative of this compound, indicating either decreased uptake or increased efflux of the drug. researchgate.net

General mechanisms of acquired resistance to bleomycin in cancer cells, which are likely applicable to this compound due to their structural similarities, include:

Increased drug efflux: The active transport of the drug out of the cell, preventing it from reaching its DNA target. plos.org

Enhanced DNA repair: An increased capacity of the cell to repair the DNA strand breaks caused by the antibiotic. plos.orgnih.gov

Metabolic inactivation: Increased activity of enzymes, such as bleomycin hydrolase, that can metabolize and inactivate the drug. nih.govpatsnap.com

Altered cell cycle kinetics: Changes in the cell cycle that may reduce the time cells spend in the G2 and M phases, where they are most sensitive to bleomycin-like drugs. nih.gov

These findings indicate that sensitive cell lines can develop robust resistance to this compound, often in conjunction with resistance to other bleomycin-family antibiotics, through mechanisms that limit the drug's ability to reach and damage its target DNA.

The producer of tallysomycins, the actinomycete Streptoalloteichus hindustanus, possesses sophisticated self-resistance mechanisms to avoid suicide during antibiotic production. ersnet.org These mechanisms are encoded by genes located within the tallysomycin (tlm) biosynthetic gene cluster. physiology.org The primary strategies involve enzymatic modification and sequestration of the antibiotic.

Two key proteins are responsible for this self-resistance:

TlmA: A binding protein that sequesters tallysomycin, preventing it from damaging the cell's own DNA. researchgate.netersnet.org

TlmB: An N-acetyltransferase that inactivates the antibiotic through acetylation. ersnet.org

These resistance determinants are often co-regulated with the antibiotic biosynthesis genes, ensuring that the protective mechanisms are active when the antibiotic is being produced. ersnet.org This dual approach of sequestration and inactivation provides a robust defense for S. hindustanus against its own cytotoxic product.

Acquisition of Resistance in Sensitive Cell Lines (e.g., BLM-resistant variants)

Enzymatic Inactivation and Detoxification of this compound

Enzymatic modification is a key strategy for neutralizing this compound, both in the producing organism and potentially in resistant cancer cells. This involves acetylation and sequestration by specific proteins.

A primary mechanism of enzymatic inactivation of this compound is N-acetylation, catalyzed by the enzyme TlmB in the producing organism, S. hindustanus. ersnet.org TlmB is an N-acetyltransferase that specifically targets the metal-free form of tallysomycin. ersnet.org By acetylating the antibiotic, TlmB disrupts the metal-binding domain, which is essential for the compound's DNA-cleaving activity. ersnet.org This modification renders the antibiotic inactive.

Kinetic analyses have shown that TlmB can acetylate various members of the bleomycin family, including tallysomycins, bleomycins, phleomycins, and zorbamycin (B576740), without a strong preference for a specific substrate. ersnet.org This suggests that the structural differences among these family members play a minor role in substrate recognition and catalysis by TlmB. ersnet.org

In addition to enzymatic inactivation, the sequestration of this compound by a dedicated binding protein, TlmA, is a primary self-resistance mechanism in S. hindustanus. researchgate.netersnet.org The tlmA gene, located in the tallysomycin biosynthetic cluster, encodes this binding protein. physiology.org TlmA functions by binding to the tallysomycin molecule, effectively preventing it from reaching and interacting with its cellular target, DNA. ersnet.org

This sequestration mechanism is considered a primary line of defense, with enzymatic acetylation by TlmB acting as a secondary resistance mechanism. ersnet.org The presence of homologous binding proteins in the biosynthetic clusters of other bleomycin-family antibiotics, such as BlmA in the bleomycin producer Streptomyces verticillus, highlights the evolutionary conservation and importance of this sequestration strategy. ersnet.org

Role of Acetylation by Specific Enzymes (e.g., TlmB)

Broader Context of Glycopeptide Antibiotic Resistance Mechanisms

This compound belongs to the large class of glycopeptide antibiotics. Resistance to this class, particularly in pathogenic bacteria, is a significant clinical issue. The most well-understood mechanism of glycopeptide resistance involves the alteration of the drug's target. mdpi.comnih.gov

Glycopeptides typically function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in the bacterial cell wall, which inhibits cell wall synthesis. mdpi.comnih.gov High-level resistance is often achieved through the expression of a set of genes, commonly referred to as van clusters, which reprogram the cell wall biosynthesis pathway. mdpi.comasm.org

These genes mediate the replacement of the D-Ala-D-Ala terminus with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). mdpi.comnih.gov This structural modification significantly reduces the binding affinity of glycopeptide antibiotics to their target, rendering them ineffective. nih.govasm.org The substitution to D-Ala-D-Lac can decrease the binding affinity by as much as 1000-fold due to the loss of a critical hydrogen bond. nih.gov

These resistance mechanisms are believed to have originated from the glycopeptide-producing actinomycetes themselves as a form of self-protection. mdpi.com The presence of van-like gene clusters in these organisms supports this hypothesis. mdpi.com While this compound's primary mode of action is DNA cleavage rather than cell wall inhibition, its classification as a glycopeptide places it within this broader context of resistance mechanisms that often involve target site modification in bacteria.

Advanced Research Methodologies and Derivative Development for Tallysomycin S10b

Synthetic Methodologies for Tallysomycin (B1496223) S10B Analogs

The structural complexity of Tallysomycin S10B presents both challenges and opportunities for chemical modification. Researchers have devised synthetic methodologies to create analogs with improved characteristics, such as enhanced fluorescence for imaging studies and conjugation capabilities for targeted delivery.

Chemical Synthesis of Fluorescently Labeled Derivatives (e.g., Fluoromycin)

To visualize the cellular uptake and distribution of this compound, a novel fluorescently labeled derivative named Fluoromycin (FLM) was synthesized. researchgate.netnih.gov This was achieved by conjugating fluorescein (B123965) to this compound. The resulting Fluoromycin exhibited a fluorescence intensity that was 300 to 400 times greater than that of this compound and Bleomycin (B88199) A2. researchgate.netnih.gov

Development of Targeted Delivery Conjugates through Chemical Modification

To enhance the therapeutic index of this compound, researchers have focused on developing targeted delivery conjugates. This approach aims to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues. begellhouse.com One notable strategy involves conjugating this compound to monoclonal antibodies that recognize tumor-specific antigens.

A significant enhancement in potency, by as much as 875-fold, was observed when this compound was conjugated to the internalizing antibody BR96. researchgate.net This conjugation was facilitated by a linker that is cleavable by Cathepsin B, an enzyme often overexpressed in the lysosomal compartments of cancer cells. researchgate.netpatsnap.com The proposed mechanism involves the binding of the antibody-drug conjugate to the target antigen on the cancer cell surface, followed by internalization. researchgate.net Once inside the lysosome, the linker is cleaved, releasing the potent this compound to exert its cytotoxic effects. researchgate.net This method provides a promising avenue for increasing the potency and therapeutic window of moderately active cytotoxic agents. researchgate.net

In Vitro and Preclinical Model Systems for Activity Assessment

A critical aspect of developing this compound and its derivatives involves the use of robust in vitro and preclinical models to assess their biological activity. These model systems provide essential data on the compound's antiproliferative effects, its mechanism of DNA damage, and its in vivo efficacy.

Cellular Antiproliferative Assays in Cancer Cell Lines

The antiproliferative activity of this compound and its analogs has been evaluated against a variety of cancer cell lines. nih.govmdpi.comresearchgate.net These assays are crucial for determining the potency and spectrum of activity of new compounds. For example, in a study comparing Bleomycin, this compound, and Liblomycin, the IC90 (concentration causing 90% inhibition of growth) was determined in a murine hematopoietic progenitor cell line. nih.gov The IC90 values were 6.11 μM for Bleomycin, 7.53 μM for this compound, and 0.6 μM for Liblomycin. nih.gov

When tested against a panel of 13 fresh human tumors, both Bleomycin and this compound achieved 90% growth inhibition in all tumors at their respective equally myelotoxic concentrations. nih.gov There was a correlation in the IC90 values between the structurally similar Bleomycin and this compound. nih.gov Such assays are fundamental for the initial screening and characterization of new anticancer agents. mu-sofia.bg

Table 1: Antiproliferative Activity of this compound and Related Compounds

| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |

|---|---|---|---|---|---|

| This compound | Murine Hematopoietic Progenitor | Growth Inhibition | IC90 | 7.53 μM | nih.gov |

| Bleomycin | Murine Hematopoietic Progenitor | Growth Inhibition | IC90 | 6.11 μM | nih.gov |

| Liblomycin | Murine Hematopoietic Progenitor | Growth Inhibition | IC90 | 0.6 μM | nih.gov |

| This compound | Fresh Human Tumors (13 types) | Growth Inhibition | IC90 | Achieved in all tumors | nih.gov |

| Fluoromycin | A-253 Human Squamous Carcinoma | Antiproliferative | Potency | Similar to Liblomycin, less potent than Bleomycin A2 and this compound | researchgate.netnih.gov |

Evaluation of Antitumor Activity in Murine Tumor Models (preclinical)

Preclinical evaluation in murine tumor models is a crucial step in the development of new anticancer agents. This compound has been tested in several murine tumor systems and has demonstrated significant antitumor activity. nih.gov It has shown efficacy against various solid tumors, including B16 melanoma, Lewis lung carcinoma, Madison 109 lung carcinoma, CD8F1 mammary carcinoma, and Colon 38 carcinoma. nih.gov

In comparative studies with Bleomycin, this compound exhibited comparable or even greater antitumor activity and was found to be approximately twice as potent. nih.gov In human tumor xenograft models, this compound was active against a colon tumor and showed slight activity against breast and lung tumors. nih.gov Notably, it displayed greater activity against the colon tumor xenograft compared to Bleomycin. nih.gov These preclinical studies provide essential in vivo data on the efficacy of this compound and are critical for its progression towards clinical evaluation. nih.gov

Strategies for Enhancing Cellular Uptake and Potency

To overcome the limitations associated with this compound's delivery into target cells, researchers have focused on sophisticated methodologies ranging from targeted delivery systems to structural modifications of the parent molecule. These strategies aim to increase the intracellular concentration of the drug, thereby amplifying its therapeutic effect.

A primary strategy to augment the efficacy of this compound involves its conjugation to monoclonal antibodies (mAbs) that target specific antigens on cancer cells. This approach transforms the drug into a highly targeted agent, directing it specifically to malignant cells and facilitating its internalization.

A notable example is the conjugation of this compound to the internalizing monoclonal antibody BR96. patsnap.comnih.gov This antibody recognizes an antigen expressed on the surface of various cancer cells. The linkage is achieved using a linker that is designed to be stable in the bloodstream but is cleaved by enzymes, such as Cathepsin B, found within the lysosomal compartment of the cell. nih.govresearchgate.net Upon the antibody-drug conjugate (ADC) binding to the target antigen on the cell surface, the entire complex is internalized. nih.gov Inside the cell's lysosome, the linker is cleaved, releasing the active this compound to exert its cytotoxic effects. patsnap.comnih.gov This targeted delivery mechanism was shown to enhance the in vitro potency of this compound by as much as 875-fold compared to the free drug. nih.govresearchgate.net The significant increase in potency underscores the potential of mAb-mediated targeting to improve the therapeutic index of potent, yet poorly penetrating, cytotoxic agents. nih.govtu-darmstadt.de

| Compound | Delivery Method | Potency Enhancement Factor | Reference |

|---|---|---|---|

| This compound | Free Drug | 1x (Baseline) | tu-darmstadt.de |

| This compound-BR96 Conjugate | Monoclonal Antibody Targeting | Up to 875-fold | nih.govresearchgate.nettu-darmstadt.de |

The successful intracellular delivery of the this compound-monoclonal antibody conjugate is facilitated by a natural cellular process known as receptor-mediated endocytosis (RME). begellhouse.comthermofisher.com RME is a highly specific pathway that cells use to internalize extracellular molecules (ligands) after they bind to corresponding receptors on the cell surface. jax.org

In the context of the this compound-BR96 ADC, the BR96 antibody acts as the ligand. nih.gov It binds specifically to its target receptor (antigen) on the cancer cell membrane. thermofisher.com This binding event triggers the cell to internalize the receptor-ligand complex. The plasma membrane invaginates, forming a vesicle that encloses the ADC and transports it into the cell. jax.org This vesicle then traffics through the endocytic pathway, eventually fusing with lysosomes. thermofisher.comnih.gov The acidic environment and enzymatic content of the lysosome, including Cathepsin B, are crucial for cleaving the linker and liberating the this compound payload, allowing it to reach its intracellular targets. nih.gov This mechanism ensures that the drug is released predominantly inside the target cells, minimizing exposure to non-target tissues. begellhouse.com

Beyond ADC development, direct chemical modification of the this compound molecule represents another key research avenue for improving its cellular penetration. nih.gov One of the main challenges with this compound is its hydrophilic nature, which hinders its ability to passively diffuse across the lipid bilayer of the cell membrane. nih.govtu-darmstadt.de

Research has suggested that the sugar moieties of the bleomycin family of compounds play a significant role in cellular recognition and uptake. nih.gov Tallysomycins are distinct from bleomycins primarily due to the presence of a 4-amino-4,6-dideoxy-L-talose sugar. nih.gov It has been hypothesized that this talose moiety may contribute to the poor cell penetration of this compound. To investigate this, researchers have pursued the generation of des-talose Tallysomycin analogues through genetic engineering of the biosynthetic pathway. nih.gov

Another approach involves the synthesis of novel derivatives to study or enhance drug accumulation. For instance, a fluorescein-labeled derivative of this compound, named Fluoromycin (FLM), was synthesized to evaluate cellular drug accumulation and distribution. researchgate.net While FLM was less potent than the parent this compound in A-253 squamous carcinoma cells, it showed antiproliferative potency similar to liblomycin, a more lipophilic bleomycin analogue, highlighting how modifications can alter biological activity and cellular uptake characteristics. researchgate.net General pro-drug strategies that increase a molecule's lipophilicity are also a viable, though less specifically documented for S10B, approach to overcoming the cell membrane barrier. nih.gov

| Compound/Derivative | Key Structural Feature | Stated Purpose/Observation | Reference |

|---|---|---|---|

| This compound | Contains 4-amino-4,6-dideoxy-L-talose sugar | Parent compound with poor cell penetration. | nih.gov |

| Des-talose Tallysomycins | Lacks the L-talose sugar moiety | Generated to test the hypothesis that the talose sugar hinders cellular uptake. | nih.gov |

| Fluoromycin (FLM) | Fluorescein-labeled this compound | Synthesized to evaluate cellular accumulation and distribution. Showed altered potency. | researchgate.net |

| This compound-BR96 Conjugate | Covalently linked to BR96 monoclonal antibody | Enhances potency via targeted delivery and receptor-mediated endocytosis. | nih.gov |

Q & A

Q. What structural features of this compound correlate with its nephrotoxic effects, and how can structural modifications reduce toxicity without compromising efficacy?

- Methodological Answer : Focus on functional groups identified in its peptidic backbone (e.g., hydroxylated carbons, sulfur-containing moieties) . Use molecular docking to predict interactions with renal transporters (e.g., megalin). Synthesize analogs via site-directed mutagenesis or chemical modification (e.g., substituting methyl groups or introducing steric hindrance). Validate reduced toxicity in renal proximal tubule cell lines (e.g., HK-2) and compare antimicrobial activity via MIC assays .

Q. How can comparative genomics of biosynthetic gene clusters guide the engineering of this compound derivatives?

- Methodological Answer : Analyze gene clusters from related compounds (e.g., bleomycin, zorbamycin) to identify conserved domains (e.g., nonribosomal peptide synthetases, halogenases) . Use CRISPR-Cas9 to knock out/modify genes responsible for toxic moieties (e.g., sulfur incorporation). Employ heterologous expression in Streptomyces hosts to test modified clusters. Screen for altered bioactivity and toxicity profiles using LC-MS and cytotoxicity assays .

Q. What experimental strategies reconcile contradictions between in vitro efficacy and in vivo toxicity data for this compound?

- Methodological Answer : Conduct interspecies pharmacokinetic modeling to identify metabolic differences (e.g., murine vs. human cytochrome P450 activity). Use physiologically based pharmacokinetic (PBPK) simulations to predict tissue-specific exposure. Validate with ex vivo organ-on-chip models (e.g., kidney-on-a-chip) to mimic human renal clearance. If toxicity persists, explore combination therapies with nephroprotective agents (e.g., antioxidants) while monitoring bacterial resistance .

Data Analysis and Validation

Q. How should researchers address variability in nephrotoxicity outcomes across preclinical models?

- Methodological Answer : Standardize animal husbandry (e.g., diet, hydration status) to minimize confounding factors. Use histopathology to grade renal tubular necrosis and interstitial inflammation. Apply multivariate regression to identify covariates (e.g., age, baseline renal function). Cross-validate findings with transcriptomic analysis (e.g., RNA-seq of kidney tissues) to pinpoint pathways (e.g., oxidative stress, apoptosis) .

Q. What statistical approaches are critical for interpreting dose-dependent efficacy-toxicity relationships?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to estimate EC50 (efficacy) and TD50 (toxicity). Calculate the therapeutic index as TD50/EC50. Use Bayesian hierarchical models to account for interstudy variability. Report 95% confidence intervals and sensitivity analyses for outlier exclusion .

Experimental Design and Reproducibility

Q. What quality control measures ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Adhere to ICH Q2(R1) guidelines for analytical validation. Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm purity (>95%) and structural integrity. Include batch-to-batch consistency checks via HPLC-UV. Document synthesis protocols (e.g., fermentation conditions, purification steps) in supplementary materials for replication .

Q. How can researchers optimize experimental designs to minimize nephrotoxicity confounders in longitudinal studies?

- Methodological Answer : Implement staggered dosing schedules with recovery periods to assess renal repair mechanisms. Use paired sampling (e.g., pre- and post-treatment biopsies) in large-animal models. Integrate telemetry for real-time monitoring of physiological parameters (e.g., blood pressure, glomerular filtration rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.